

2,3,3-Trimethyl-3H-indol-5-amine CAS number

773-63-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,3-Trimethyl-3H-indol-5-amine

Cat. No.: B1594379

[Get Quote](#)

An In-Depth Technical Guide to **2,3,3-Trimethyl-3H-indol-5-amine** (CAS: 773-63-7): A Core Building Block for Advanced Functional Dyes

Abstract

This technical guide provides a comprehensive overview of **2,3,3-Trimethyl-3H-indol-5-amine** (CAS No. 773-63-7), a pivotal intermediate in the synthesis of specialized chemical compounds. From its fundamental physicochemical properties and synthesis to its critical applications in the development of azo dyes and advanced fluorescent probes, this document serves as a resource for researchers, chemists, and professionals in drug discovery and materials science. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs.^[1] **2,3,3-Trimethyl-3H-indol-5-amine**, a derivative of the 3H-indole (indolenine) tautomer, presents a unique combination of structural features: a reactive primary aromatic amine at the C5 position and a sterically hindered quaternary carbon at C3. This specific arrangement makes it a highly valuable and versatile building block, particularly for creating complex molecular architectures such as cyanine dyes, azo colorants, and functional

probes for biological imaging.[2][3][4] This guide elucidates the properties, synthesis, and key applications of this compound, providing the technical depth required for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of **2,3,3-Trimethyl-3H-indol-5-amine** are confirmed through a combination of physical and spectroscopic data.

Chemical and Physical Properties

The key properties of the compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

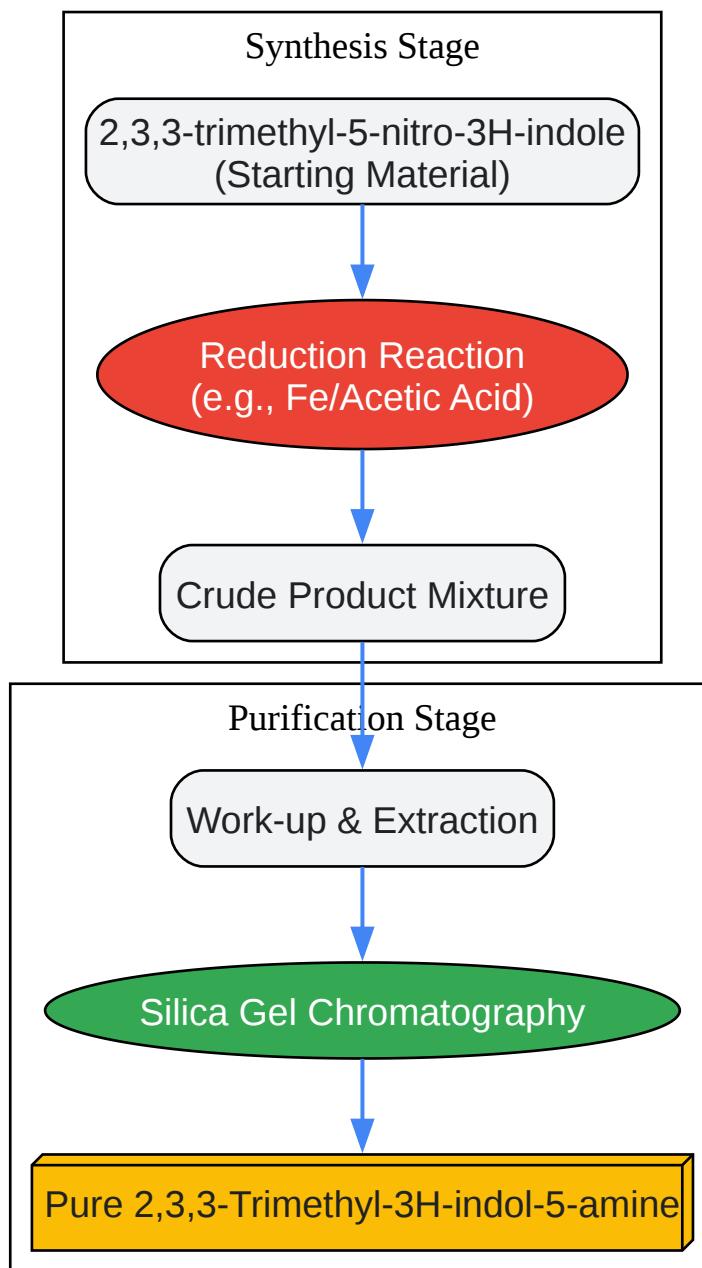
Property	Value	Source(s)
CAS Number	773-63-7	[5][6][7][8][9][10]
Molecular Formula	C ₁₁ H ₁₄ N ₂	[5][8][9][10][11]
Molecular Weight	174.24 g/mol	[5][9]
IUPAC Name	2,3,3-trimethylindol-5-amine	[5]
Appearance	Solid, powder, or liquid (can vary by purity and supplier)	[6][8]
Melting Point	~178 °C	[8][11]
Boiling Point	309.8±42.0 °C (Predicted)	[11]
Density	1.11±0.1 g/cm ³ (Predicted)	[8][11]
SMILES	CC1=NC2=C(C1(C)C)C=C(C=C2)N	[5]
InChIKey	CPPYFOCHFCYAQO-Q UHFFFAOYSA-N	[5]

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecule.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy is used to confirm the presence and arrangement of protons. Key expected signals include those for the three methyl groups and the aromatic protons on the benzene ring.[5][12]
- Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compound, with an expected molecular ion peak corresponding to its monoisotopic mass of approximately 174.116 Da.[5]

Synthesis and Purification: From Nitro Precursor to Amine


The most direct and widely documented method for preparing **2,3,3-Trimethyl-3H-indol-5-amine** is through the chemical reduction of its nitro precursor, 2,3,3-trimethyl-5-nitro-3H-indole. [13] This transformation is a cornerstone reaction in aromatic chemistry, converting a strongly electron-withdrawing nitro group into a versatile, electron-donating amine group.

Expert Insight: Why Reduction is the Preferred Route

The choice of a reduction pathway is strategic. The nitro precursor is readily synthesized via the Fischer indole synthesis from a commercially available nitro-substituted hydrazine. Reducing the nitro group in the final step is often more efficient and higher-yielding than carrying an amine group through the entire indole synthesis, where it could interfere with the reaction or require protecting group chemistry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from the precursor to the final purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2,3,3-Tri-methyl-3H-indol-5-amine**.

Detailed Experimental Protocol: Reduction of 2,3,3-trimethyl-5-nitro-3H-indole

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.

Materials:

- 2,3,3-trimethyl-5-nitro-3H-indole
- Iron powder (Fe)
- Glacial Acetic Acid
- Ethanol (EtOH)
- Ethyl Acetate (EtOAc)
- Hexane
- Saturated Sodium Bicarbonate solution (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iron powder in 7% aqueous acetic acid. Heat the mixture to a gentle reflux. Causality: The acidic medium activates the iron metal, which acts as the reducing agent for the nitro group.[13]
- Addition of Starting Material: Dissolve the 2,3,3-trimethyl-5-nitro-3H-indole in a minimal amount of hot ethanol. Add this solution portion-wise to the refluxing iron/acetic acid mixture. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a dangerous temperature spike.
- Reaction Monitoring: Maintain reflux for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction completion.

- Work-up and Neutralization: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
Trustworthiness: This step is crucial to quench the acid and prepare the product for extraction into an organic solvent. The amine product is basic and will be more soluble in the organic phase at a neutral or basic pH.
- Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.^[12] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **2,3,3-trimethyl-3H-indol-5-amine**.

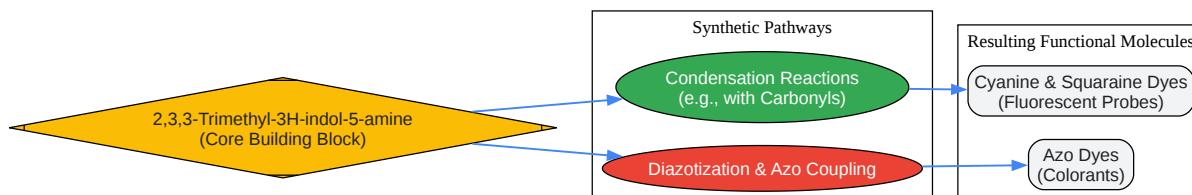
Core Application: A Versatile Nucleophile for Functional Dyes

The primary utility of **2,3,3-Trimethyl-3H-indol-5-amine** lies in its reactive primary amine group, which serves as a nucleophilic handle for constructing larger, more complex molecules.

Synthesis of Azo Dyes

The amine functionality can be readily converted into a diazonium salt, which is an excellent electrophile for electrophilic aromatic substitution reactions. This two-step process is the foundation of azo dye chemistry.^{[2][3]}

Step 1: Diazotization The amine is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.


Step 2: Azo Coupling The resulting diazonium salt is immediately reacted with an electron-rich coupling component (such as a phenol or another amine). The diazonium ion attacks the

activated aromatic ring to form the characteristic -N=N- azo linkage, creating a highly conjugated and colored molecule.[2][3]

Precursor for Advanced Fluorescent Probes

While the compound itself is not fluorescent, it is a critical precursor for building fluorescent molecules. Its structure is incorporated into larger systems, such as cyanine and squaraine dyes.[4] The indole nitrogen and the C5-amine can be alkylated or used in condensation reactions to extend the π -conjugated system of a molecule. Extending conjugation is a fundamental strategy for shifting the absorption and emission wavelengths of a dye into the near-infrared (NIR) region, which is highly desirable for deep-tissue biological imaging.[4]

The diagram below illustrates the role of this amine as a foundational block for creating more complex functional molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,3,3-Trimethyl-3H-indol-5-amine** as a precursor.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **2,3,3-Trimethyl-3H-indol-5-amine** is classified as an irritant.

- Hazard Identification:
 - H315: Causes skin irritation.[5][6][14]

- H319: Causes serious eye irritation.[5][6][14]
- H335: May cause respiratory irritation.[5][6][14]
- The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[6]
- Safe Handling:
 - Always handle in a well-ventilated area or a chemical fume hood.[8][15]
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
 - Avoid inhalation of dust or vapors.[14][15]
 - Avoid contact with skin and eyes.[14][15]
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][15]
 - For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) and keep in a dark place to prevent degradation.[6]

Conclusion

2,3,3-Trimethyl-3H-indol-5-amine is more than just a chemical intermediate; it is an enabling tool for innovation in materials science and biomedical research. Its unique structural properties, particularly the accessible primary amine on the indole core, provide a reliable synthetic handle for the construction of sophisticated molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently leverage this compound to develop the next generation of dyes, sensors, and diagnostic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. news-medical.net [news-medical.net]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]
- 5. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,3-Trimethyl-3H-indol-5-amine | 773-63-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. 2,3,3-Trimethyl-3H-indol-5-amine - CAS:773-63-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. chembk.com [chembk.com]
- 11. chembk.com [chembk.com]
- 12. rsc.org [rsc.org]
- 13. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3,3-Trimethyl-3H-indol-5-amine CAS number 773-63-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594379#2-3-3-trimethyl-3h-indol-5-amine-cas-number-773-63-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com